1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such asacetylcholinesterase (AchE) , which is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, it was reported that reduced activity of AchE affected normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been associated with the modulation ofoxidative stress . Oxidative stress is a condition resulting from an imbalance between the production and accumulation of oxygen reactive species (ROS) in cells and tissues and the ability of a biological system to detoxify these reactive products .
Result of Action
Similar compounds have been found to display growth inhibition on various cancer cell lines , suggesting potential antitumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the chlorophenyl group, and the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides
- 1,3,4-oxadiazole derivatives
- Pyrrolo[3,4-d]triazole analogs
Uniqueness
What sets 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O5/c1-31-14-8-7-13(9-15(14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)11-3-5-12(22)6-4-11/h3-9,17-18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHMTZKDHOTNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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